1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine
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Overview
Description
1-tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine is a member of naphthalenes.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural resemblance to pyrazolopyrimidine scaffolds, which are known for their broad spectrum of medicinal properties, suggests potential applications in drug discovery. Pyrazolopyrimidine derivatives have been explored for their anticancer, CNS agent, anti-infectious, anti-inflammatory, and CRF1 antagonist properties. Structure-activity relationship (SAR) studies highlight the importance of such scaffolds in developing drug-like candidates for various disease targets (Cherukupalli et al., 2017). Similarly, pyrazolopyrimidines have been investigated for their role in central nervous system, cardiovascular system, cancer, inflammation, among others, with synthesis and medicinal aspects, including SARs, being the focus of significant research (Chauhan & Kumar, 2013).
Environmental Science Applications
In environmental science, compounds similar to 1-Tert-butyl-6-methyl-3-(1-naphthalenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine could be of interest due to their structural analogies with synthetic phenolic antioxidants (SPAs). SPAs are used in various industrial and commercial products to prevent oxidative reactions and extend shelf life. Studies on SPAs have focused on their environmental occurrence, human exposure, and toxicity, indicating that such compounds might have environmental implications worth exploring (Liu & Mabury, 2020).
Material Science Applications
The structural complexity and potential for modification make compounds like this compound candidates for material science applications. For example, quinazoline and pyrimidine derivatives have been utilized in the creation of optoelectronic materials due to their luminescent properties. Incorporating such scaffolds into π-extended conjugated systems has shown great value for developing novel optoelectronic materials (Lipunova et al., 2018).
Properties
Molecular Formula |
C21H23N5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-tert-butyl-6-methyl-3-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23N5/c1-13-23-19(22)18-17(25-26(20(18)24-13)21(2,3)4)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,12H2,1-4H3,(H2,22,23,24) |
InChI Key |
BNBCXCRNPDIKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=NN(C2=N1)C(C)(C)C)CC3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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